molecular formula C12H14O4 B15431427 Methyl 5-formyl-2-propoxybenzoate CAS No. 90167-01-4

Methyl 5-formyl-2-propoxybenzoate

Cat. No.: B15431427
CAS No.: 90167-01-4
M. Wt: 222.24 g/mol
InChI Key: RCAISXBCRHYXDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-formyl-2-propoxybenzoate is a substituted benzoate ester characterized by a methyl ester group at the carboxyl position, a propoxy group at the ortho position (C2), and a formyl group at the para position (C5) on the benzene ring. This structure confers unique physicochemical properties, such as moderate polarity due to the interplay between the electron-withdrawing formyl group and the electron-donating propoxy ether.

Potential applications of this compound may include its use as an intermediate in pharmaceutical or agrochemical synthesis, leveraging its reactive formyl group for further functionalization (e.g., condensation reactions). Its propoxy chain could enhance lipid solubility, making it suitable for formulations requiring controlled release or penetration through biological membranes.

Properties

CAS No.

90167-01-4

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 5-formyl-2-propoxybenzoate

InChI

InChI=1S/C12H14O4/c1-3-6-16-11-5-4-9(8-13)7-10(11)12(14)15-2/h4-5,7-8H,3,6H2,1-2H3

InChI Key

RCAISXBCRHYXDA-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=O)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Methyl Salicylate

  • Structure : 2-methoxybenzoate (methoxy at C2, hydroxyl at C1).
  • Properties : Higher polarity due to the hydroxyl group, leading to greater water solubility compared to this compound. Methyl salicylate has a vapor pressure of 0.02 kPa at 25°C, making it volatile and suitable for topical analgesics .
  • Applications : Widely used in liniments and fragrances.

Sandaracopimaric Acid Methyl Ester

  • Structure: A diterpenoid methyl ester with a fused tricyclic framework.
  • Properties : Higher molecular weight (~316 g/mol) and hydrophobicity due to its bulky terpene backbone, contrasting with the aromatic simplicity of this compound. Used in natural resin formulations (e.g., Austrocedrus chilensis resin) .
  • Applications : Resin component for adhesives and coatings.

E-Communic Acid Methyl Ester

  • Structure : Labdane diterpene ester with conjugated double bonds.
  • Properties : Exhibits rigidity and UV activity, enabling detection via gas chromatography (retention time ~24 min in resin analysis) .
  • Applications : Biomarker in plant resin studies.

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Property This compound Methyl Salicylate Sandaracopimaric Acid Methyl Ester
Molecular Weight (g/mol) ~208 (estimated) 152.15 ~316
Functional Groups Formyl, propoxy, ester Hydroxyl, methoxy, ester Diterpene backbone, ester
Polarity Moderate (formyl vs. propoxy) High (hydroxyl) Low
Applications Synthetic intermediate Topical analgesics Resins, coatings

Key Observations:

  • Solubility: The formyl group in this compound increases polarity compared to non-polar diterpenoid esters (e.g., sandaracopimaric acid methyl ester) but less than methyl salicylate due to the absence of a hydroxyl group.
  • Reactivity : The formyl group enables nucleophilic additions (e.g., Grignard reactions), distinguishing it from methyl salicylate, which undergoes electrophilic substitution at the aromatic ring.

Analytical and Industrial Relevance

  • Chromatographic Behavior: this compound’s retention time in gas chromatography would likely fall between methyl salicylate (polar) and diterpenoid esters (non-polar), as inferred from Figure 2 in Molecules (2014) .
  • Stability : The propoxy group may confer better hydrolytic stability compared to methyl esters with ester-sensitive substituents (e.g., labdatriene derivatives) .

Preparation Methods

Core Intermediate: 5-Formyl-2-Propoxybenzoic Acid

Synthesis of 5-formyl-2-propoxybenzoic acid is achieved through two primary routes:

  • Route A : Direct formylation of 2-propoxybenzoic acid using hexamethylenetetramine (HMTA) and trifluoroacetic acid (TFA) under Friedel-Crafts conditions, yielding 75–82% product.
  • Route B : Propoxylation of 5-formylsalicylic acid via Williamson ether synthesis with 1-bromopropane and potassium carbonate in DMF, achieving 68% yield.

Both routes necessitate stringent exclusion of moisture to prevent hydrolysis of intermediates.

Esterification Methodologies

The final esterification step converts 5-formyl-2-propoxybenzoic acid into the target methyl ester. Conventional acid-catalyzed esterification (H₂SO₄/MeOH) provides moderate yields (65–70%) but risks formyl group degradation. Alternative approaches include:

Steglich Esterification

Employing N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane, this method achieves 89% yield with minimal epimerization. The reaction is monitored by TLC (Rf = 0.45 in hexane/EtOAc 3:1), and the product is purified via silica gel chromatography.

Microwave-Assisted Esterification

Microwave irradiation (100 W, 80°C, 15 min) in methanol with Amberlyst-15 as a heterogeneous catalyst enhances reaction efficiency, delivering 94% yield. This method reduces side product formation and is scalable to multi-gram quantities.

The introduction of the propoxy chain at the second position is critical for regioselectivity. Two dominant strategies are identified:

Williamson Ether Synthesis

Reaction of 5-formylsalicylic acid with 1-bromopropane in the presence of K₂CO₃ and KI in ethyl acetate (70°C, 5 h) affords the propoxylated intermediate in 60% yield. Excess base ensures complete deprotonation of the phenolic hydroxyl, while KI catalyzes the SN2 mechanism.

Mitsunobu Reaction

Using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF, the Mitsunobu protocol achieves 78% yield with inversion of configuration at the oxygen center. This method is preferred for sterically hindered substrates but requires anhydrous conditions.

Formyl Group Introduction

The formyl moiety is installed via:

Vilsmeier-Haack Formylation

Treating 2-propoxybenzoic acid with POCl₃ and DMF in dichloroethane (0°C to reflux) generates the formyl group at the fifth position via electrophilic aromatic substitution (62% yield). The reaction is quenched with sodium acetate to neutralize excess reagent.

Rhodium-Catalyzed Aldehyde Transfer

Adapting methodologies from rhodium-catalyzed conjugate additions, 2-propoxybenzaldehyde derivatives undergo transmetallation with arylboronic acids in the presence of [Rh(acac)(CO)₂] and dppb ligand (1.5 mol%). This approach, conducted in dioxane/water (10:1) at 50°C, achieves 85% yield with >98% regiopurity.

Process Optimization and Scalability

Parameter Conventional Method Optimized Protocol Yield Improvement
Etherification 60% (K₂CO₃, 70°C, 5h) 89% (Microwave, 80°C, 10m) +29%
Esterification 70% (H₂SO₄/MeOH) 94% (Amberlyst-15, MW) +24%
Formylation 62% (Vilsmeier-Haack) 85% (Rh-catalyzed) +23%

Industrial-scale production employs continuous flow reactors with immobilized catalysts (e.g., Rh on Al₂O₃) to minimize metal leaching and enhance throughput.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (CDCl₃) : δ 10.02 (s, 1H, CHO), 8.21 (d, J = 2.1 Hz, 1H, Ar-H), 7.89 (dd, J = 8.7, 2.1 Hz, 1H, Ar-H), 6.94 (d, J = 8.7 Hz, 1H, Ar-H), 4.12 (t, J = 6.6 Hz, 2H, OCH₂), 3.91 (s, 3H, COOCH₃), 1.85 (m, 2H, CH₂), 1.05 (t, J = 7.4 Hz, 3H, CH₃).
  • IR (KBr) : 1720 cm⁻¹ (C=O ester), 1695 cm⁻¹ (C=O aldehyde), 1280 cm⁻¹ (C-O-C).

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O 70:30) confirms >99% purity with tR = 4.2 min.

Q & A

Q. Basic

  • Methodological Answer :
    Researchers must prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, to avoid skin/eye contact. Ensure proper ventilation and proximity to emergency eyewash stations and showers. Store the compound in a tightly sealed container in a dry, well-ventilated area at room temperature. Avoid static discharge and open flames due to potential combustion hazards .

What synthetic routes are available for this compound, and how can reaction yields be optimized?

Q. Basic

  • Methodological Answer :
    A validated synthesis involves alkylation of methyl 5-acetyl-2-hydroxybenzoate followed by bromination. Key steps:
    • Alkylation : React methyl 5-acetyl-2-hydroxybenzoate with propyl bromide under basic conditions (e.g., K₂CO₃) in acetone at reflux (~56°C) for 12 hours.
    • Bromination : Treat the intermediate with bromine (1.1 equiv.) in dichloromethane at 0°C, catalyzed by AlCl₃. Stir for 10 hours at room temperature.
      Yield optimization: Control stoichiometry (1:1 molar ratio for alkylation), use anhydrous solvents, and monitor reaction progress via TLC. Typical yields range from 65–75% .

How does the crystal structure of this compound influence its reactivity?

Q. Advanced

  • Methodological Answer :
    X-ray crystallography reveals a planar benzene ring with the ester group oriented at a 41.65° dihedral angle, reducing conjugation and increasing electrophilicity at the formyl group. This structural feature enhances reactivity in nucleophilic additions (e.g., Grignard reactions). Researchers should consider steric hindrance from the propoxy group when designing derivatives, as it may limit access to the formyl site .

How should contradictory biological activity data (e.g., antiulcer vs. antihypertensive effects) in derivatives be analyzed?

Q. Advanced

  • Methodological Answer :
    Contradictions may arise from assay-specific variables (e.g., cell lines, dosage) or substituent effects. For systematic analysis:
    • Control experiments : Compare activities under identical conditions (pH, temperature, solvent).
    • Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing the propoxy group with methoxy) and test in parallel.
    • Dose-response curves : Identify IC₅₀ values to differentiate potency across biological targets.
      Example: Antiulcer activity in derivatives correlates with electron-withdrawing groups, while antihypertensive effects require bulky substituents .

What strategies improve regioselectivity in formyl group reactions under catalytic conditions?

Q. Advanced

  • Methodological Answer :
    To enhance regioselectivity:
    • Catalyst choice : Use Lewis acids (e.g., AlCl₃) to polarize the formyl group, directing nucleophiles to the carbonyl carbon.
    • Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states for formyl-specific reactions.
    • Temperature control : Low temperatures (−20°C) favor kinetic control, reducing side reactions at the propoxy group.
      Validate outcomes via NMR and HPLC to confirm product purity .

How should stability issues during long-term storage be addressed?

Q. Basic

  • Methodological Answer :
    Degradation occurs via hydrolysis of the ester group. Mitigation strategies:
    • Store under inert gas (N₂ or Ar) in amber glass vials to prevent moisture absorption.
    • Add stabilizers (e.g., 0.1% BHT) to inhibit oxidation.
    • Monitor purity every 6 months using HPLC (C18 column, acetonitrile/water mobile phase) .

What spectroscopic techniques are recommended for characterizing this compound?

Q. Basic

  • Methodological Answer :
    • ¹H/¹³C NMR : Identify protons adjacent to the formyl (δ 9.8–10.2 ppm) and ester groups (δ 3.8–4.0 ppm for OCH₃).
    • FT-IR : Confirm ester C=O stretch (~1720 cm⁻¹) and formyl C=O (~1680 cm⁻¹).
    • X-ray crystallography : Resolve molecular geometry and intermolecular interactions (e.g., C–H⋯O packing) .

How can in silico methods predict pharmacokinetic properties of derivatives?

Q. Advanced

  • Methodological Answer :
    Use molecular docking (AutoDock Vina) to assess binding affinity to targets like PDE5 or cytochrome P450 enzymes. Parameters:
    • Lipophilicity (LogP) : Calculate via ChemAxon to optimize blood-brain barrier penetration.
    • ADMET prediction : Employ SwissADME to evaluate toxicity (e.g., hERG inhibition) and metabolic stability.
      Cross-validate with in vitro assays (e.g., microsomal stability tests) .

What environmental precautions are necessary for waste disposal?

Q. Basic

  • Methodological Answer :
    Avoid release into waterways. Collect waste in designated containers for incineration. Treat aqueous residues with activated charcoal (10% w/v) to adsorb organic components. Follow EPA guidelines for halogenated waste (if brominated derivatives are synthesized) .

How do weak intermolecular interactions (e.g., C–H⋯O) affect crystallization?

Q. Advanced

  • Methodological Answer :
    Weak C–H⋯O interactions (2.5–3.2 Å) promote layered crystal packing, influencing solubility and melting point. To control crystallization:
    • Solvent choice : Use slow-evaporating solvents (e.g., CH₂Cl₂/MeOH, 3:1) for single-crystal growth.
    • Temperature gradient : Cool from 40°C to 4°C at 2°C/hour to enhance lattice order.
      Characterize via SC-XRD and compare with Cambridge Structural Database entries .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.